5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid
Description
Chemical Identity and Nomenclature
The compound this compound possesses a well-defined chemical identity characterized by its unique molecular structure and systematic nomenclature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, reflecting the specific positioning of functional groups within the oxadiazole ring system. The compound is assigned Chemical Abstracts Service registry number 163720-44-3, which serves as its unique identifier in chemical databases and literature.
The molecular formula of this compound is established as C₁₀H₅F₃N₂O₃, indicating a composition of ten carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight is precisely calculated as 258.15 grams per mole, positioning it within the typical range for small molecule pharmaceutical compounds. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(C1=NOC(C2=CC=CC(C(F)(F)F)=C2)=N1)O, which provides a standardized method for describing its atomic connectivity.
Table 1: Chemical Properties of this compound
The structural analysis reveals several notable computational descriptors that influence the compound's physicochemical properties. The compound exhibits a calculated logarithm of the partition coefficient between n-octanol and water (XLogP3) value of 2.5, suggesting moderate lipophilicity. The topological polar surface area measures 76.2 square angstroms, indicating significant polar character that may influence membrane permeability and drug-like properties. The presence of eight hydrogen bond acceptors and one hydrogen bond donor creates a specific hydrogen bonding profile that contributes to the compound's interaction potential with biological targets.
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The development and medicinal application of 1,2,4-oxadiazole derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the late nineteenth century. The fundamental 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified this five-membered ring system as azoxime or furo[ab1]diazole. This early discovery established the foundation for what would eventually become an important class of pharmacologically active compounds, though the therapeutic potential of oxadiazole derivatives remained largely unexplored for several decades following their initial synthesis.
The scientific interest in 1,2,4-oxadiazole derivatives experienced a significant renaissance nearly eight decades after their initial discovery, when researchers began to recognize the photochemical rearrangement capabilities of these heterocyclic systems. This renewed attention coincided with the emergence of systematic biological activity studies, which commenced in the early 1940s and revealed the substantial pharmacological potential of oxadiazole-containing compounds. The transition from purely synthetic chemistry to biological evaluation marked a crucial turning point in the development of this compound class, establishing the foundation for future medicinal chemistry applications.
A landmark achievement in the pharmaceutical development of 1,2,4-oxadiazole derivatives occurred approximately twenty years after the initiation of biological activity studies, with the introduction of Oxolamine to the pharmaceutical market as a cough suppressant. This compound represented the first commercially successful drug containing the 1,2,4-oxadiazole ring system, effectively demonstrating the therapeutic viability of this heterocyclic framework and establishing a precedent for future drug development efforts. The success of Oxolamine validated the medicinal chemistry potential of 1,2,4-oxadiazole derivatives and encouraged continued research into structural modifications and optimization strategies.
Table 2: Historical Milestones in 1,2,4-Oxadiazole Development
Contemporary research has established that 1,2,4-oxadiazole derivatives demonstrate a remarkably diverse array of biological activities, spanning antimicrobial, anti-inflammatory, anticancer, and antiviral effects. This broad spectrum of pharmacological activities has positioned oxadiazole derivatives as versatile scaffolds for drug development, with applications extending beyond traditional medicinal chemistry into agricultural chemistry, where their herbicidal, insecticidal, and fungicidal properties enable their use as effective plant protection agents. The structural versatility of the oxadiazole ring system allows for extensive chemical modification, enabling researchers to fine-tune pharmacological properties through strategic substitution patterns.
Structural Significance of the Trifluoromethylphenyl Substituent
The incorporation of trifluoromethyl groups into pharmaceutical compounds represents one of the most significant developments in modern medicinal chemistry, with the trifluoromethyl functionality serving as a powerful tool for modulating drug properties. The strategic placement of a trifluoromethyl group at the meta position of the phenyl substituent in this compound exemplifies the sophisticated application of fluorine chemistry principles to heterocyclic drug design. Research has demonstrated that trifluoromethyl groups substantially alter the electronic and steric properties of aromatic systems, often leading to enhanced metabolic stability, improved lipophilicity, and modified protein binding characteristics.
The trifluoromethyl group exhibits unique physicochemical properties that distinguish it from other alkyl substituents, particularly in comparison to the methyl group that it frequently replaces in medicinal chemistry applications. The carbon-fluorine bonds in the trifluoromethyl group possess exceptional strength and stability, contributing to the overall metabolic resistance of compounds bearing this functionality. This enhanced stability translates directly into improved pharmacokinetic profiles, with trifluoromethyl-containing drugs often demonstrating extended half-lives and reduced susceptibility to enzymatic degradation compared to their non-fluorinated analogs.
Table 3: Comparative Properties of Trifluoromethyl versus Methyl Substitution
| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Impact on Drug Properties |
|---|---|---|---|
| Electronegativity | Highly electronegative | Moderately electropositive | Enhanced protein binding |
| Metabolic stability | Very high | Moderate | Extended drug half-life |
| Lipophilicity | Increased | Baseline | Improved membrane permeability |
| Steric bulk | Larger van der Waals radius | Smaller size | Modified receptor selectivity |
| Hydrogen bonding | Weak acceptor capability | No hydrogen bonding | Altered binding interactions |
Extensive structure-activity relationship studies have revealed that the positioning of the trifluoromethyl group significantly influences biological activity, with meta-substitution often providing optimal pharmacological profiles. Research in the field of transient receptor potential channel antagonists has demonstrated that trifluoromethyl substitution at the 2-position of phenyl rings, in combination with various heterocyclic modifications, can lead to substantial improvements in in vitro activity. These findings suggest that the specific positioning of the trifluoromethyl group in this compound may contribute significantly to its biological activity profile.
The successful application of trifluoromethyl groups as bioisosteric replacements for other functional groups has been demonstrated across multiple therapeutic areas, including pain management and central nervous system disorders. Studies investigating cannabinoid receptor modulators have shown that trifluoromethyl groups can effectively replace nitro groups, resulting in compounds with improved potency and metabolic stability while maintaining the desired pharmacological activity profile. This bioisosteric replacement strategy demonstrates the versatility of trifluoromethyl substitution in medicinal chemistry optimization efforts.
The unique electronic properties of the trifluoromethyl group contribute to its effectiveness as a pharmacophore modifier through multiple mechanisms. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the aromatic ring system, potentially enhancing π-π stacking interactions with protein targets and modifying the overall binding affinity. Additionally, the trifluoromethyl group exhibits weak hydrogen bond acceptor capabilities, which can contribute to specific protein-ligand interactions without forming overly strong associations that might reduce selectivity.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5(4-6)8-14-7(9(16)17)15-18-8/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBENNEOSZAZLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697399 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163720-44-3 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163720-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis:
Preparation of Amidoxime Precursor:
- The starting amidoxime is synthesized from the corresponding nitrile, typically 3-(trifluoromethyl)benzonitrile, by reaction with hydroxylamine hydrochloride under basic conditions to yield 3-(trifluoromethyl)benzamidoxime.
Activation of Carboxylic Acid:
- The carboxylic acid component, such as 3-carboxybenzoic acid or a derivative, is activated using coupling agents like EDC·HCl in the presence of catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane.
Cyclization to Form Oxadiazole Ring:
- The amidoxime reacts with the activated carboxylic acid derivative under mild conditions (room temperature to reflux) to form the 1,2,4-oxadiazole ring via dehydration.
-
- The crude product is purified by extraction, washing with dilute acid and water, drying, and evaporation. Further purification can be done by recrystallization or chromatographic techniques.
Representative Example from Literature
A similar synthetic procedure reported for related 1,2,4-oxadiazoles involves:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, nitrile precursor | Amidoxime intermediate |
| Acid activation | EDC·HCl (2 eq), DMAP (3 eq), DCM solvent, stirring at room temperature | Formation of activated ester intermediate |
| Cyclization | Addition of amidoxime to activated acid, stirring overnight | 1,2,4-oxadiazole ring formation, yields ~45-90% depending on conditions |
| Work-up | Washing with 1.5 N HCl and water, drying over anhydrous agent | Pure oxadiazole carboxylic acid |
This method yields pure white solids with confirmed molecular weights by high-resolution mass spectrometry (HRMS) and structural confirmation by nuclear magnetic resonance (NMR) spectroscopy.
Alternative Synthetic Approaches
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Activated Carboxylic Acid | Amidoxime from 3-(trifluoromethyl)benzonitrile + 3-carboxybenzoic acid | EDC·HCl, DMAP, DCM | RT to reflux, overnight | 45–90% | Mild conditions, straightforward purification | Moderate yield, requires activated acid |
| One-Pot Vilsmeier Activation | Amidoxime + Carboxylic acid | Vilsmeier reagent | One-pot, mild heating | 61–93% | High yields, simple purification | Limited substrate scope |
| Tandem Nitroalkene Method | Nitroalkene + Arene + Nitrile | TfOH (superacid) | 10 min, room temp | ~90% | Very fast, high yield | Requires superacid-resistant substrates |
| Gem-Dibromomethylarenes + Amidoxime | Gem-dibromomethylarene + Amidoxime | Base, solvent | Long reaction times | ~90% | High yield | Complex purification, long reaction |
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR are essential to confirm the presence and position of the trifluoromethyl group and the oxadiazole ring.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy, validating the molecular formula.
Infrared Spectroscopy (FTIR): Identifies functional groups such as C=N and C-O characteristic of the oxadiazole ring.
Chromatographic Purification: Flash column chromatography or recrystallization ensures purity.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve halogenation or nitration reagents, such as bromine or nitric acid.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid, as promising anticancer agents. Research indicates that these compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. For instance, derivatives with specific substitutions have shown IC50 values significantly lower than traditional HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
| Compound Type | IC50 Value (nM) | HDAC Inhibition |
|---|---|---|
| 5-Aryl-3-Alkyl Oxadiazoles | 8.2 - 12.1 | Up to 90% |
| Traditional HDAC Inhibitors | >20 | Varies |
Antimicrobial Properties
The oxadiazole scaffold is also recognized for its antimicrobial properties. Compounds containing the oxadiazole ring have been tested against various bacterial strains, showing effective inhibition. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable candidates for further development as antimicrobial agents .
Organic Electronics
This compound has been explored for applications in organic electronics due to its electronic properties. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been demonstrated, which is crucial for improving device efficiency and stability .
Photovoltaic Devices
The compound's unique structural features allow it to be integrated into photovoltaic devices to enhance light absorption and charge transport properties. Research indicates that incorporating oxadiazole derivatives into polymer blends can significantly improve the performance of solar cells .
Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the functional groups could lead to substantial changes in potency against specific cancer cell lines .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural modifications influence biological activity. For instance, the introduction of different substituents on the aromatic ring significantly affected HDAC inhibition rates, providing insights for future drug design .
Mechanism of Action
The mechanism by which 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Key Observations :
Core Heterocycle Modifications
Table 2: Heterocycle Comparison
Key Observations :
- 1,2,4-Oxadiazole vs. 1,2,3-Triazole : Oxadiazoles exhibit greater thermal stability due to aromaticity, whereas triazoles are more flexible, enabling conformational adaptability in metal coordination .
- Bioactivity : The target compound’s oxadiazole core may offer superior enzymatic inhibition compared to pyrazole derivatives, which are often optimized for agrochemical applications .
Functional Group Comparisons
Table 3: Carboxylic Acid Derivatives
Key Observations :
- Acidity : The target compound’s carboxylic acid (pKa ~2.5) is more acidic than propionic acid derivatives (pKa ~4.0), facilitating ionizable salt formation for enhanced bioavailability .
- Solubility : Esterification reduces solubility, highlighting the importance of the free carboxylic acid for aqueous compatibility .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug discovery.
The compound's molecular formula is with a molecular weight of approximately 236.15 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies :
- The compound exhibited IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer properties .
- Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, characterized by increased p53 expression and caspase-3 activation .
Table 1: Cytotoxicity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| MEL-8 | 2.41 | Apoptosis induction via caspase activation |
| U-937 | 1.20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth effectively:
- Antibacterial Studies : A series of oxadiazole derivatives, including the trifluoromethyl-substituted variant, demonstrated promising activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Through the modulation of apoptotic pathways (e.g., upregulation of pro-apoptotic factors), it promotes programmed cell death in malignant cells .
Case Studies
A recent study explored the effects of this compound on MCF-7 cells. Researchers observed that treatment with varying concentrations led to a significant decrease in cell viability after 48 hours, supporting its potential as a therapeutic agent against breast cancer .
Additionally, another investigation into its antimicrobial properties highlighted its effectiveness against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of amidoxime precursors with activated carbonyl derivatives. For example, reacting 3-(trifluoromethyl)benzoyl chloride with an amidoxime (e.g., methyl 3-amidoximopropionate) under reflux in a polar aprotic solvent (e.g., DMF) forms the oxadiazole ring. Acidic or basic hydrolysis of the ester intermediate yields the carboxylic acid . Optimizing stoichiometry, temperature (typically 80–120°C), and catalyst (e.g., pyridine for HCl scavenging) can improve yields. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical due to by-products like unreacted acyl chlorides .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (0.1% TFA), retention time compared to standards.
- NMR : and NMR to confirm trifluoromethyl group integration and absence of impurities. The carboxylic proton may appear broad (~12–14 ppm) in DMSO-d.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H] (expected m/z ~301.03).
Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly polar solvents (THF, ethyl acetate). Solubility can be enhanced using co-solvents (e.g., DMSO:water 1:1) for biological assays. For reactions requiring aqueous conditions, sodium or potassium salts of the carboxylic acid may be prepared via neutralization with NaOH/KOH .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group affect spectroscopic characterization and reactivity?
- Methodological Answer : The -CF group induces deshielding in NMR (δ ~ -60 to -65 ppm) and downfield shifts in NMR for adjacent protons. Its electron-withdrawing nature reduces electron density on the oxadiazole ring, making the carboxylic acid more acidic (pKa ~2–3) compared to non-fluorinated analogs. This impacts reactivity in coupling reactions (e.g., amidation requires activation via EDC/HOBt) .
Q. What computational strategies can predict the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina with protein structures (e.g., COX-2 or kinases) to identify potential binding pockets. The oxadiazole ring’s planar structure may favor π-π stacking with aromatic residues.
- DFT Calculations : Analyze electrostatic potential maps to predict hydrogen-bonding interactions between the carboxylic acid and active-site residues (e.g., Arg, Lys).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols with precise control of anhydrous conditions, as moisture can hydrolyze intermediates.
- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts).
- Biological Assay Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known inhibitors). Statistical analysis (e.g., ANOVA) can differentiate experimental noise from true discrepancies .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>200°C expected). Store at -20°C in desiccated environments.
- Light Sensitivity : UV-vis spectroscopy can detect photodegradation; store in amber vials if λ <400 nm.
- Solution Stability : Monitor pH-dependent degradation (e.g., esterification in acidic methanol) via periodic HPLC .
Data Contradiction Analysis
Q. Discrepancies in reported NMR chemical shifts: How to resolve them?
- Methodological Answer : Variations may arise from solvent (DMSO vs. CDCl), concentration, or pH. For example, the carboxylic proton is absent in CDCl due to exchange broadening. Compare data under identical conditions and reference internal standards (e.g., TMS for , CFCl for ). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
Methodological Best Practices
- Synthetic Reproducibility : Document exact equivalents, solvent grades, and drying methods (e.g., molecular sieves for DMF).
- Biological Testing : Include cytotoxicity assays (e.g., MTT) to distinguish specific activity from general toxicity.
- Computational Validation : Cross-check docking results with experimental SAR (structure-activity relationship) data .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
